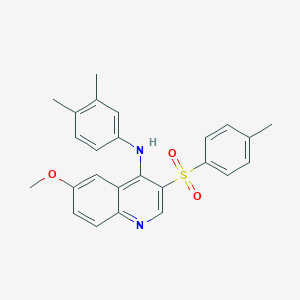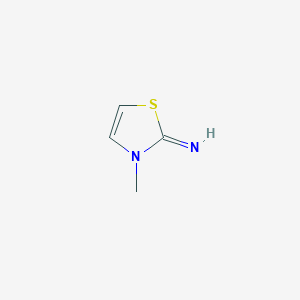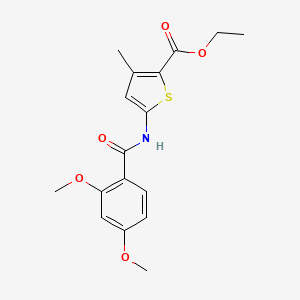![molecular formula C11H13N3O2 B2656166 5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione CAS No. 903557-17-5](/img/structure/B2656166.png)
5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione” is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the current literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the current literature .科学的研究の応用
1. Potential Antidepressant and Anxiolytic Activities
5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione derivatives have shown promise in the field of mental health, particularly in treating depression and anxiety. A study highlighted the synthesis of derivatives with an arylpiperazinylpropyl moiety and their pharmacological evaluation. These compounds, especially compound 22 from the study, demonstrated significant antidepressant-like effects and weak anxiolytic-like effects in animal models, making them potential candidates for treating these mental health conditions (Czopek et al., 2010).
2. Corrosion Inhibition
Research has also explored the use of thiazolidinedione derivatives, closely related to this compound, as corrosion inhibitors. A study focused on these derivatives for protecting mild steel in acidic environments, demonstrating their efficiency in inhibiting corrosion. This application is significant in industries where metal preservation is critical (Yadav et al., 2015).
3. Structural and Chemical Studies
In the realm of chemical synthesis and structural analysis, studies have been conducted to understand the synthesis processes and chemical properties of related imidazolidine-2,4-dione derivatives. Such research contributes to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields (Sedlák et al., 2005).
4. Supramolecular Chemistry
Imidazolidine-2,4-dione derivatives, including compounds similar to this compound, have found applications in supramolecular chemistry. These compounds serve as building blocks for creating complex molecular structures, which have implications in various scientific and technological fields, including pharmacology and material science (Kravchenko et al., 2018).
5. Electrochemical Studies
The electrochemical properties of hydantoin derivatives, closely related to this compound, have been investigated. These studies provide insight into the redox behavior of these compounds, which is essential for their potential applications in electrochemical sensors and other electronic devices (Nosheen et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLWDEYAHOONTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
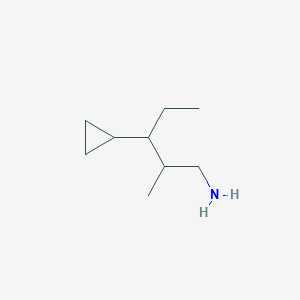
![2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2656084.png)
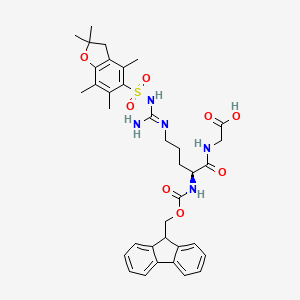
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)
![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)
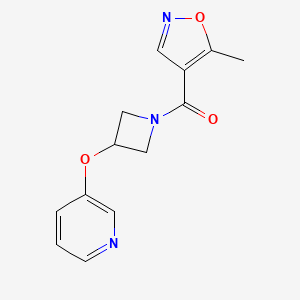
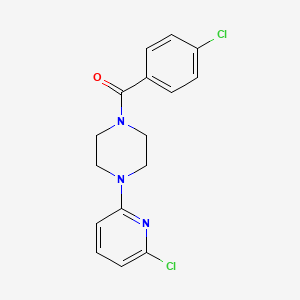
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)
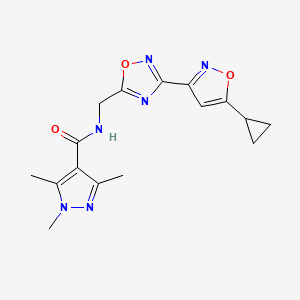
![1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2656099.png)
